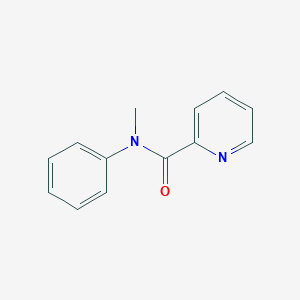

N-Methyl-N-phenyl-2-pyridinecarboxamide

描述

属性

IUPAC Name |

N-methyl-N-phenylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-15(11-7-3-2-4-8-11)13(16)12-9-5-6-10-14-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBUXKKHGVQAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Amidation of 2-Pyridinecarboxylic Acid

The most straightforward approach involves reacting 2-pyridinecarboxylic acid with N-methylaniline using coupling agents. PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) has been employed for analogous amidation reactions, facilitating the activation of carboxylic acids. For example, in the synthesis of N-methyl-N-phenylpropanamides, PyBroP-mediated amidation achieved yields exceeding 70% under mild conditions. Adapting this method, 2-pyridinecarboxylic acid is treated with N-methylaniline in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, followed by deprotonation with a tertiary amine base such as N,N-diisopropylethylamine (DIPEA).

Acyl Chloride Intermediate Route

An alternative pathway utilizes 2-pyridinecarbonyl chloride, generated by treating 2-pyridinecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with N-methylaniline in anhydrous solvents like DCM or toluene. This method avoids coupling agents but requires stringent moisture control. For instance, the synthesis of N-methyl-N-phenyl-2-sulfanylpropanamide (11 ) involved thiolactic acid and N-methylaniline under argon at 190°C, followed by distillation. While harsh conditions are typical for acyl chlorides, yields remain moderate (50–65%) due to competing hydrolysis.

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed reactions enable the formation of C–N bonds in carboxamides. A procedure analogous to the synthesis of N-methyl-N-phenyl-2-[(2-phenylquinolin-4-yl)amino]propanamide (14 ) used Pd(OAc)₂ and DPEPhos (bis[(2-diphenylphosphino)phenyl] ether) with Cs₂CO₃ as a base. Applied to 2-pyridinecarboxamides, this method could couple halogenated pyridines with N-methylaniline derivatives. However, substrate compatibility and ligand selection require optimization to mitigate side reactions.

Optimization Strategies and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of intermediates but may complicate purification. In the alkylation of 2-phenyl-4-quinolone with 2-bromo-N-methyl-N-phenylpropanamide, acetone with Cs₂CO₃ provided a 57% yield of 15a , attributed to the mild basicity and low nucleophilicity of Cs₂CO₃. Conversely, stronger bases like K₃PO₄ in dioxane accelerated aryl amination but required longer reaction times (48–72 hours).

Temperature and Reaction Time

Thermal stability of intermediates dictates optimal conditions. For example, thiolactic acid and N-methylaniline required heating at 190°C for 72 hours to form 11 , whereas Pd-catalyzed couplings proceeded efficiently at 85°C. Microwave-assisted synthesis could reduce timeframes for analogous carboxamides, though this remains unexplored in the literature reviewed.

Purification Techniques

Chromatographic methods (HPLC, flash chromatography) and recrystallization are critical for isolating pure products. The synthesis of 12 employed reverse-phase HPLC (Gemini C18 column, 80:20 H₂O/MeOH) to isolate the target compound in 64% yield. Recrystallization from cyclohexane/EtOAc improved purity for crystalline derivatives like 15a .

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| PyBroP-mediated amidation | PyBroP, DIPEA, DCM, 0–25°C | 70–85 | ≥95 | Mild conditions, high functional group tolerance | Cost of coupling agents |

| Acyl chloride route | SOCl₂, N-methylaniline, toluene, reflux | 50–65 | 85–90 | No coupling agents required | Moisture sensitivity, side hydrolysis |

| Pd-catalyzed coupling | Pd(OAc)₂, DPEPhos, Cs₂CO₃, dioxane, 85°C | 45–60 | ≥90 | Applicable to aryl halides | Ligand cost, substrate limitations |

Data synthesized from refs and.

Structural Modifications and Derivative Synthesis

Heterocyclic Analogues

Replacing the pyridine ring with quinoline or naphthyridine cores, as seen in 19a–e , demonstrated the versatility of the core amidation strategy. For instance, alkylation of 1,x-naphthyridones with 2-bromo-N-methyl-N-phenylpropanamide yielded regioisomeric carboxamides with varied bioactivity.

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring of N-methylaniline slowed amidation kinetics but improved product stability. The synthesis of 10r–t (fluorophenyl derivatives) required extended reaction times (96 hours) compared to non-halogenated analogs .

科学研究应用

N-Methyl-N-phenyl-2-pyridinecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of N-Methyl-N-phenyl-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Structural Features and Substituent Effects

Pyridinecarboxamides exhibit diverse biological and physicochemical properties depending on substituent patterns and ring modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Pyridinecarboxamides

Key Observations:

Substituent Impact on Toxicity: The 4-methoxybenzyl analog () exhibits acute toxicity (Category 4) across multiple exposure routes, highlighting how electron-donating groups like methoxy may influence metabolic activation or bioavailability .

Ring System Modifications :

- Replacing the pyridine ring with piperidine () introduces conformational flexibility, which could enhance binding to certain biological targets but reduce aromatic stacking interactions .

- Pyrimidine-based analogs () demonstrate the importance of heteroaromatic systems in modulating receptor affinity, as seen in crystal structure studies of fluorophenyl derivatives .

Synthetic Accessibility :

- details synthesis routes for sulfonyl- and halogen-substituted pyridinecarboxamides, emphasizing the role of acyl chloride intermediates and purification techniques (e.g., column chromatography) in optimizing yields .

Physicochemical and Pharmacokinetic Properties

Lipophilicity (LogD) :

- The target compound’s estimated LogD (~3) suggests moderate lipophilicity, comparable to N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide (MW 196.27), which may favor blood-brain barrier penetration .

- Halogenated derivatives (e.g., trichlorophenyl in ) likely exhibit higher LogD values, enhancing tissue retention but risking solubility challenges .

Metabolic Stability :

- Methylsulfanyl groups () are prone to oxidative metabolism, whereas methoxy or halogen substituents () may slow degradation, extending half-life .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-N-phenyl-2-pyridinecarboxamide, and how can purity be ensured?

- Methodology : The synthesis typically involves amide bond formation between 2-pyridinecarboxylic acid and N-methyl-N-phenylamine. Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used under inert conditions. Solvents such as dichloromethane or THF are employed, with reaction times ranging from 4–24 hours at room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

- Quality Control : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify absence of unreacted starting materials or side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for methyl groups (~δ 3.0–3.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and carboxamide carbonyl (~δ 165–170 ppm).

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (ESI/HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring in this compound be achieved?

- Strategy : Use directing groups (e.g., amides) to control electrophilic substitution. For example, nitration with HNO₃/H₂SO₄ at 0°C selectively targets the para position relative to the carboxamide. Computational modeling (DFT) predicts electron density distribution to guide reaction design .

- Validation : Monitor reaction progress via TLC and isolate intermediates using flash chromatography. Compare experimental results (X-ray crystallography) with computational predictions .

Q. What mechanistic insights explain contradictory biological activity data for this compound in anticancer studies?

- Analysis : Discrepancies may arise from assay conditions (e.g., cell line variability, dose ranges). For example, IC₅₀ values in MCF-7 (breast cancer) vs. HeLa (cervical cancer) cells differ due to expression levels of target proteins.

- Resolution : Conduct dose-response studies (0.1–100 µM) across multiple cell lines. Use structural analogs (e.g., methyl-to-ethyl substitutions) to correlate activity with steric/electronic properties .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

- Experimental Design :

- Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via LC-MS.

- Findings : Hydrolysis of the amide bond is accelerated under acidic (pH <3) or basic (pH >10) conditions. Polar aprotic solvents (e.g., DMSO) enhance stability compared to water .

Q. What computational tools predict the binding affinity of this compound to kinase targets?

- Approach : Perform molecular docking (AutoDock Vina) against crystal structures of kinases (e.g., EGFR, CDK2). Use MM-GBSA for binding free energy calculations. Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Interpretation & Optimization

Q. How should researchers address low yields in the synthesis of this compound derivatives?

- Troubleshooting :

- Side Reactions : Trace unreacted amines via TLC. Optimize stoichiometry (1:1.2 ratio of acid to amine).

- Catalyst Screening : Test alternatives to DCC (e.g., HATU, PyBOP) for improved coupling efficiency.

- Temperature Control : Increase reaction temperature to 40°C for sluggish reactions, monitoring for decomposition .

Q. What strategies differentiate between π-π stacking and hydrogen bonding in the crystal structure of this compound?

- Techniques :

- X-ray Crystallography : Analyze intermolecular distances (π-π: <3.5 Å; H-bond: 2.5–3.0 Å).

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., C–H···O vs. aromatic overlaps) .

Safety & Best Practices

Q. What precautions are essential when handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis.

- Dispose of waste via incineration or certified chemical disposal services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。